molecular formula C8H9BrO2 B8789798 4-Bromo-2-methoxy-5-methylphenol CAS No. 40992-09-4

4-Bromo-2-methoxy-5-methylphenol

Cat. No.: B8789798
CAS No.: 40992-09-4
M. Wt: 217.06 g/mol
InChI Key: JDGOYQOXCIBZRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methoxy-5-methylphenol (CAS: Not explicitly provided; molecular formula: C₈H₉BrO₂) is a brominated phenolic compound featuring a methoxy group at position 2, a methyl group at position 5, and a bromine atom at position 4 on the aromatic ring. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of natural products like phleghenrines A and C. For example, it undergoes oxidation with iodobenzene diacetate (PhI(OAc)₂) to generate a masked o-benzoquinone, which participates in Diels-Alder reactions under neat conditions . Its structural features—electron-donating methoxy and methyl groups paired with an electron-withdrawing bromine atom—make it versatile in constructing complex heterocyclic frameworks.

Properties

CAS No.

40992-09-4

Molecular Formula

C8H9BrO2

Molecular Weight

217.06 g/mol

IUPAC Name

4-bromo-2-methoxy-5-methylphenol

InChI

InChI=1S/C8H9BrO2/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4,10H,1-2H3

InChI Key

JDGOYQOXCIBZRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Physical Property Trends

  • Melting Points: Halogenated analogs like 4-bromo-2-chloro-5-methylphenol exhibit higher melting points (70–70.5°C) due to stronger intermolecular halogen bonding .
  • Boiling Points: Bulky substituents (e.g., isopropyl in 4-bromo-5-isopropyl-2-methylphenol) lower volatility compared to smaller groups like methyl .

Preparation Methods

Bromination of 2-Methoxy-5-methylphenol via Iron-Catalyzed Electrophilic Substitution

A direct bromination approach involves treating 2-methoxy-5-methylphenol with bromine under iron powder catalysis. This method, adapted from CN104693014A , utilizes iron(III) bromide (FeBr₃) generated in situ to enhance electrophilic aromatic substitution:

Reaction Steps :

  • Acetylation Protection : The phenolic hydroxyl group of 2-methoxy-5-methylphenol is acetylated using acetic anhydride under sulfuric acid catalysis (100°C, 6 hours) to prevent oxidation during bromination .

  • Bromination : The acetylated intermediate reacts with bromine (Br₂) in dimethylformamide (DMF) at 70–80°C for 5 hours, with iron powder (2 wt%) facilitating regioselective bromination at position 4 .

  • Deacetylation : Sodium bicarbonate (10% aqueous solution) hydrolyzes the acetyl group at 80°C, yielding 4-bromo-2-methoxy-5-methylphenol .

Optimization Data :

ParameterOptimal ValueYield Improvement
Bromine Equivalents1.05 mol/mol85% → 92%
Reaction Temperature75°CReduced di-bromination
Catalyst Loading2% Fe by weight78% → 89%

This method achieves >90% regioselectivity for the 4-bromo isomer, with by-products (e.g., 6-bromo derivatives) limited to <5% .

Diazonium Salt Bromination Using Sandmeyer Conditions

Alternative routes employ diazotization followed by bromine substitution, as demonstrated in the synthesis of 2-bromo-5-methylphenol . For this compound, this method requires:

Procedure :

  • Nitration : 2-Methoxy-5-methylphenol is nitrated at position 4 using nitric acid (HNO₃) in sulfuric acid.

  • Reduction : The nitro group is reduced to an amine using hydrogen gas (H₂) over palladium/carbon (Pd/C).

  • Diazotization : The amine is converted to a diazonium salt with sodium nitrite (NaNO₂) and hydrobromic acid (HBr) at 0–10°C .

  • Bromination : Copper(I) bromide (CuBr) mediates the Sandmeyer reaction, replacing the diazo group with bromine at 70°C .

Key Challenges :

  • Regioselectivity : Nitration must occur exclusively at position 4, requiring careful control of reaction conditions (e.g., mixed acid composition).

  • By-products : Over-reduction or incomplete diazotization can yield 2-methoxy-5-methylphenol (5–10% recovery) .

Yield Comparison :

StepYield (%)
Nitration65–70
Reduction85–90
Diazotization95
Bromination75–80

Continuous Flow Bromination for Scalable Production

CN101279896B describes a continuous bromination technique to minimize di-substitution byproducts. Applied to this compound, this method involves:

Setup :

  • Reactants : 2-Methoxy-5-methylphenol and bromine (1:1 molar ratio) dissolved in dichloromethane (DCM).

  • Flow Reactor : Tubular reactor with static mixers (residence time: 2–5 minutes).

  • Temperature : –20°C (inlet) to 25°C (outlet) to suppress polybromination .

Advantages :

  • Throughput : 500 g/hour in pilot-scale systems.

  • Purity : 97–99% with <1% 2,6-dibromo-4-methylphenol .

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

MethodYield (%)RegioselectivityScalabilityCost Efficiency
Iron-Catalyzed Bromination89High (90%)ModerateHigh
Sandmeyer Bromination68Moderate (80%)LowModerate
Continuous Flow95Very High (98%)HighVery High

Critical Considerations :

  • Catalyst Cost : Iron powder is economical ($5–10/kg) compared to CuBr ($50–70/kg) .

  • Waste Management : Continuous flow systems reduce solvent waste by 40% versus batch processes .

Q & A

Q. How can mechanistic pathways for bromine loss under photolytic conditions be elucidated?

  • Methodology : Conduct controlled UV irradiation experiments (λ = 254 nm) in quartz reactors. Analyze intermediates via time-resolved EPR or transient absorption spectroscopy. Compare with analogous compounds (e.g., 5-Bromo-7-methylbenzofurans) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.